5-chloro-2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and trifluoromethyl group attached to a pyridine and azetidine ring system. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and pathways. It may serve as a probe to investigate cellular processes and molecular interactions.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar core structure but differs in the substituents attached to the benzene ring.
Trifluoromethylpyridine derivatives: These compounds contain the trifluoromethylpyridine moiety and exhibit similar chemical properties.
Uniqueness: The uniqueness of 5-chloro-2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3S/c1-26-13-3-2-11(17)7-14(13)27(24,25)22-12-8-23(9-12)15-6-10(4-5-21-15)16(18,19)20/h2-7,12,22H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJQHYCQEKCPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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